An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxybutane-2-sulfonyl Chloride for Drug Design
An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxybutane-2-sulfonyl Chloride for Drug Design
Introduction: The Strategic Value of Sulfonyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, the sulfonyl chloride functional group stands as a cornerstone of synthetic versatility and a key player in the construction of biologically active molecules.[1] Its inherent reactivity makes it an invaluable electrophilic partner for a multitude of nucleophiles, most notably amines, leading to the formation of sulfonamides.[1][2] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antimicrobials, diuretics, and anticancer agents.[3] The ability of the sulfonamide group to act as a bioisostere for amides, while offering distinct physicochemical properties such as increased metabolic stability and altered hydrogen bonding capacity, underscores its importance in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
This guide focuses on a specific, yet underexplored, member of this chemical class: 1-Methoxybutane-2-sulfonyl chloride . The introduction of an ether functionality proximate to the sulfonyl chloride group presents unique structural and electronic features that can be strategically exploited in drug design. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the physicochemical properties, synthesis, characterization, and strategic application of this promising building block.
Physicochemical Profile of 1-Methoxybutane-2-sulfonyl Chloride
A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in drug design. While extensive experimental data for 1-Methoxybutane-2-sulfonyl chloride is not widely published, a combination of data from chemical databases and predictions based on its structure provides a solid foundation for its evaluation.
| Property | Value/Prediction | Source/Method | Significance in Drug Design |
| Molecular Formula | C₅H₁₁ClO₃S | - | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 186.66 g/mol | Calculated | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |
| CAS Number | 1339022-44-4 | Chemical Supplier Database[5] | Unique identifier for the specific chemical substance. |
| Predicted XlogP | 1.2 | PubChemLite[6] | Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Boiling Point | Not available | - | Important for purification (distillation) and assessing volatility. |
| Melting Point | Not available | - | Relevant for solid-state characterization and formulation considerations. |
| Aqueous Solubility | Predicted to be low | General property of sulfonyl chlorides[7] | Low solubility can protect the compound from rapid hydrolysis, but may necessitate specific formulation strategies. |
| Stability | Moisture-sensitive | General property of sulfonyl chlorides[8][9] | Requires handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. |
Synthesis and Characterization
The synthesis of aliphatic sulfonyl chlorides can be achieved through various established methods. A common and effective approach involves the oxidative chlorination of corresponding thiols or their derivatives.[10]
General Synthetic Approach
A plausible synthetic route to 1-methoxybutane-2-sulfonyl chloride would start from a suitable precursor, such as 1-methoxybutan-2-thiol or a related sulfur-containing compound.
Caption: Recommended analytical workflow for characterization.
Expected Spectral Properties
Based on the analysis of similar aliphatic sulfonyl chlorides, the following spectral characteristics are anticipated for 1-methoxybutane-2-sulfonyl chloride:
-
Infrared (IR) Spectroscopy : Strong absorption bands are expected for the sulfonyl group. [11][12] * Asymmetric S=O stretch: ~1375-1410 cm⁻¹
-
Symmetric S=O stretch: ~1185-1204 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton on the carbon bearing the sulfonyl chloride group is expected to be significantly deshielded, appearing at a downfield chemical shift (likely > 3.5 ppm). [11]The methoxy group protons will appear as a singlet, and the remaining alkyl protons will exhibit characteristic splitting patterns.
-
¹³C NMR : The carbon attached to the sulfonyl chloride group will also be deshielded.
-
-
Mass Spectrometry (MS) :
Reactivity and Application in Drug Design
The primary utility of 1-methoxybutane-2-sulfonyl chloride in drug design is its role as an electrophile in the synthesis of sulfonamides.
Sulfonamide Formation
The reaction with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. [2]
Caption: General reaction scheme for sulfonamide synthesis.
The presence of the methoxy group in 1-methoxybutane-2-sulfonyl chloride can influence both the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. The ether oxygen can potentially engage in intramolecular hydrogen bonding in the sulfonamide product, which may affect its conformation and interaction with biological targets. Furthermore, the methoxy group can modulate the lipophilicity and metabolic stability of the final compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the characterization and application of 1-methoxybutane-2-sulfonyl chloride.
Protocol 1: Synthesis of a Sulfonamide Derivative
Objective: To synthesize a representative sulfonamide from 1-methoxybutane-2-sulfonyl chloride and a primary amine.
Materials:
-
1-Methoxybutane-2-sulfonyl chloride
-
Primary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile) [14]* Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-methoxybutane-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of a synthesized sulfonamide derivative using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Synthesized sulfonamide sample
-
Reference standard of known purity (if available)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the sulfonamide sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value based on the chromophore of the sulfonamide.
-
Program a gradient elution, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B to re-equilibrate.
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Conclusion
1-Methoxybutane-2-sulfonyl chloride represents a valuable and versatile building block for drug discovery. Its unique combination of a reactive sulfonyl chloride and a methoxy-substituted alkyl chain offers opportunities to synthesize novel sulfonamides with potentially favorable physicochemical and pharmacological properties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a robust framework based on established chemical principles and analytical protocols to empower researchers in its synthesis, characterization, and strategic application in the pursuit of new therapeutic agents.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]
-
UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Available at: [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Available at: [Link]
-
PubChemLite. (n.d.). 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S). Available at: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. Available at: [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Available at: [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxynaphthalene-1-sulfonyl chloride. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: [Link]
-
Chemsrc. (2025). 1-Methoxybutane. Available at: [Link]
-
PubMed. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. cbijournal.com [cbijournal.com]
- 3. books.rsc.org [books.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 1339022-44-4|1-Methoxybutane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 1-methoxybutane-2-sulfonyl chloride (C5H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. acdlabs.com [acdlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

